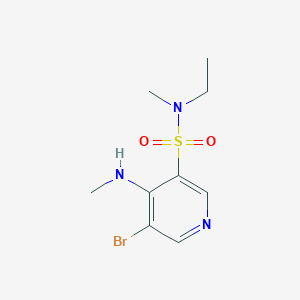
5-Bromo-N-ethyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-N-ethyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide is an organic compound with the molecular formula C9H14BrN3O2S. This compound is characterized by the presence of a bromine atom, an ethyl group, a methyl group, and a sulfonamide group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-ethyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide typically involves the following steps:
Alkylation: The addition of ethyl and methyl groups to the nitrogen atoms.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination, alkylation, and sulfonation processes under controlled conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized for industrial-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-N-ethyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
5-Bromo-N-ethyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Bromo-N-ethyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The bromine atom and sulfonamide group play crucial roles in its reactivity and binding properties. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromonicotinic Acid Methyl Ester: Similar in structure but with a carboxylate ester group instead of a sulfonamide group.
2-Bromo-6-methylpyridine: Similar in structure but with a different substitution pattern on the pyridine ring.
Uniqueness
5-Bromo-N-ethyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C9H14BrN3O2S |
|---|---|
Molekulargewicht |
308.20 g/mol |
IUPAC-Name |
5-bromo-N-ethyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C9H14BrN3O2S/c1-4-13(3)16(14,15)8-6-12-5-7(10)9(8)11-2/h5-6H,4H2,1-3H3,(H,11,12) |
InChI-Schlüssel |
YLEODKJOZDFFOR-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C)S(=O)(=O)C1=CN=CC(=C1NC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


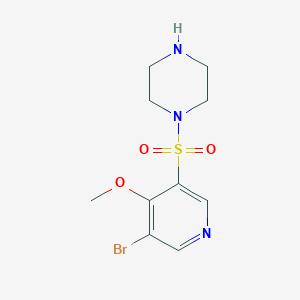
![Ethyl 5-bromo-6-ethyl-3-hydroxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B11825378.png)
![2-(Tert-butyl) 3-methyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B11825387.png)
![(3s,3Ar,6ar)-3-hydroxy-3,3a,4,6a-tetrahydro-2h-cyclopenta[b]furan-2-one](/img/structure/B11825390.png)
![[2-[(8S,10S,13S,14S,16R,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate](/img/structure/B11825405.png)

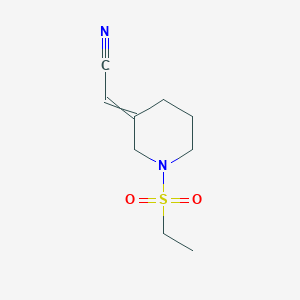
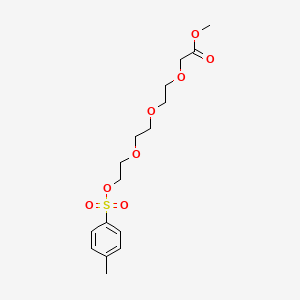



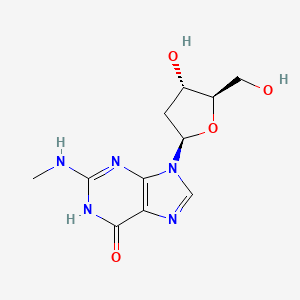

![2-(4-(Methylsulfonyl)phenyl)thieno[3,4-b]pyrazine](/img/structure/B11825452.png)
